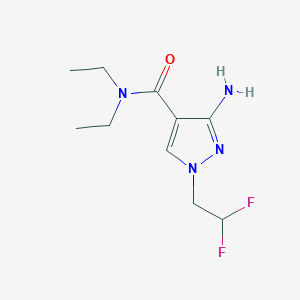
3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミド: は、ピラゾールファミリーに属する合成有機化合物です。この化合物は、アミノ基、ジフルオロエチル基、およびピラゾール環に結合したジエチルカルボキサミド基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミドの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: 最初のステップは、適切な前駆体の環化によってピラゾール環を形成することです。これは、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで達成できます。
ジフルオロエチル基の導入: ジフルオロエチル基は、ジフルオロエチルハライドを用いた求核置換反応によって導入できます。
アミノ化: アミノ基は、アミノ化反応によって導入されます。多くの場合、アンモニアまたはアミンを適切な条件下で使用します。
カルボキサミド形成: 最後のステップは、ピラゾール誘導体をジエチルアミンと適切なカップリング剤と反応させることによるカルボキサミド基の形成です。
工業的生産方法
この化合物の工業的生産には、上記の合成経路の最適化バージョンが含まれる場合があり、コストと環境への影響を最小限に抑えながら、収率と純度を最大化することに重点が置かれます。連続フロー合成やグリーンケミストリーの原則の使用などの技術が採用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with diethylamine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
反応の種類
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミドは、さまざまな種類の化学反応を受ける可能性があり、これには以下が含まれます。
酸化: アミノ基は酸化されてニトロ誘導体を形成することができます。
還元: カルボキサミド基は還元されてアミンを形成することができます。
置換: ジフルオロエチル基は求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物
酸化: この化合物のニトロ誘導体。
還元: カルボキサミド基の還元から得られるアミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に新規医薬品の設計のためのリード化合物として、医薬品開発における潜在的な用途について調査されています。
産業: 新しい材料の開発やさまざまな工業プロセスにおける試薬として利用されています。
科学的研究の応用
3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用に関係しています。
分子標的: この化合物は、酵素、受容体、およびその他のタンパク質と相互作用して、それらの活性を調節する可能性があります。
関連する経路: これは、細胞シグナル伝達、代謝、遺伝子発現など、さまざまな生化学経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-アミノ-1-(2,2-ジフルオロエチル)-1,2-ジヒドロピリジン-2-オン
- 3-アミノ-1-(2,2-ジフルオロエチル)-N-エチル-1H-ピラゾール-4-カルボキサミド
- 3-アミノ-1-(2,2-ジフルオロエチル)-N-メチル-1H-ピラゾール-4-カルボキサミド
独自性
3-アミノ-1-(2,2-ジフルオロエチル)-N,N-ジエチル-1H-ピラゾール-4-カルボキサミドは、その官能基の特定の組み合わせのために独自であり、これは異なる化学的および生物学的特性を付与します。特に、そのジフルオロエチル基は、その安定性と反応性に寄与し、さまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H16F2N4O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-amino-1-(2,2-difluoroethyl)-N,N-diethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)7-5-16(6-8(11)12)14-9(7)13/h5,8H,3-4,6H2,1-2H3,(H2,13,14) |
InChIキー |
VSUAUOHRQMEEGF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)
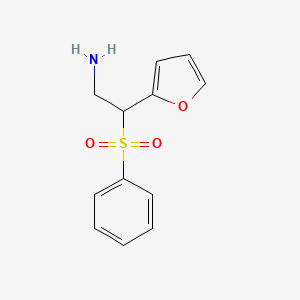
![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)
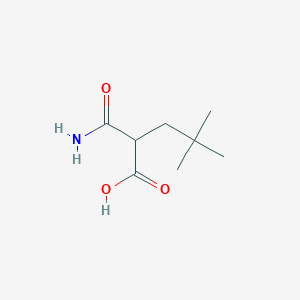

![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
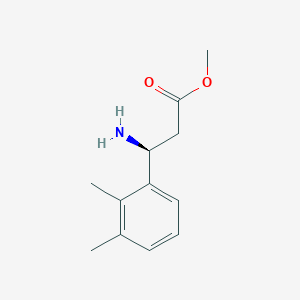
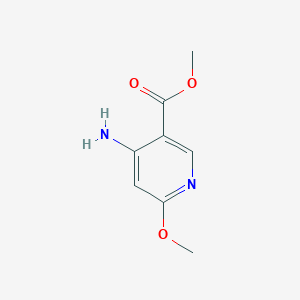

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)

